2-[4-(3-Phenylmethoxypropylsulfonyl)phenyl]acetic acid
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Overview
Description
2-[4-(3-Phenylmethoxypropylsulfonyl)phenyl]acetic acid is a phenylacetic acid derivative. Phenylacetic acid and its derivatives are known for their versatile biological activities and are used as starting materials for various functionalizations
Preparation Methods
The synthesis of 2-[4-(3-Phenylmethoxypropylsulfonyl)phenyl]acetic acid typically involves multi-step reactions. Starting from 2,6-dibromo-4-methylaniline, the synthetic route involves the construction of the basic aromatic structure, followed by its conversion into the desired phenylacetic acid derivative . Industrial production methods may involve similar multi-step processes, optimized for large-scale production.
Chemical Reactions Analysis
2-[4-(3-Phenylmethoxypropylsulfonyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[4-(3-Phenylmethoxypropylsulfonyl)phenyl]acetic acid has several scientific research applications:
Chemistry: It can be used as a starting material for the synthesis of other complex molecules.
Biology: It may have potential biological activities, such as antimicrobial or anti-inflammatory properties.
Industry: It can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(3-Phenylmethoxypropylsulfonyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. For example, phenylacetic acid derivatives can exert antibacterial activity by affecting cell metabolism, inhibiting protein synthesis, and destroying cell membrane integrity and cell ultrastructure .
Comparison with Similar Compounds
Similar compounds to 2-[4-(3-Phenylmethoxypropylsulfonyl)phenyl]acetic acid include other phenylacetic acid derivatives, such as:
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds have been evaluated for their antimicrobial and anti-inflammatory activities.
Properties
Molecular Formula |
C18H20O5S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[4-(3-phenylmethoxypropylsulfonyl)phenyl]acetic acid |
InChI |
InChI=1S/C18H20O5S/c19-18(20)13-15-7-9-17(10-8-15)24(21,22)12-4-11-23-14-16-5-2-1-3-6-16/h1-3,5-10H,4,11-14H2,(H,19,20) |
InChI Key |
DTCNTBWWRWZHJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCS(=O)(=O)C2=CC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
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